2-amino-2-(4-hydroxyphenyl)acetic acid

Peptide Chemistry Cross-Coupling Stereochemistry

2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS 938-97-6), commonly known as 4-hydroxyphenylglycine (HPG), is a non-proteinogenic amino acid and a fundamental member of the arylglycine family. It is a chiral building block characterized by the presence of a phenolic hydroxyl group on the aromatic ring, distinguishing it from unsubstituted phenylglycine (Phg).

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 938-97-6
Cat. No. B125113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-hydroxyphenyl)acetic acid
CAS938-97-6
Synonyms(R,S)-3HPG
4-hydroxyphenylglycine
4-hydroxyphenylglycine hydrobromide, (+-)-isomer
4-hydroxyphenylglycine hydrochloride, (R)-isomer
4-hydroxyphenylglycine perchlorate, (+-)-isomer
4-hydroxyphenylglycine, (+-)-isomer
4-hydroxyphenylglycine, (R)-isomer
4-hydroxyphenylglycine, (S)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer
4-hydroxyphenylglycine, monosodium salt
4-hydroxyphenylglycine, monosodium salt, (R)-isomer
D-p-hydroxyphenylglycine
L-4-hydroxyphenylglycine
oxfenicine
p-hydroxyphenylglycine
UK 25842
UK-25842
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])[NH3+])O
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)
InChIKeyLJCWONGJFPCTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS: 938-97-6): A Critical Chiral Intermediate for Beta-Lactam Antibiotics and Peptide Synthesis


2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS 938-97-6), commonly known as 4-hydroxyphenylglycine (HPG), is a non-proteinogenic amino acid and a fundamental member of the arylglycine family. It is a chiral building block characterized by the presence of a phenolic hydroxyl group on the aromatic ring, distinguishing it from unsubstituted phenylglycine (Phg) [1]. This compound is primarily utilized as a racemic mixture (DL-HPG) or resolved into its optically pure D- and L-enantiomers. The D-isomer (CAS 22818-40-2) is a cornerstone intermediate in the industrial synthesis of semisynthetic β-lactam antibiotics, including amoxicillin and cefadroxil [2], while the L-isomer (CAS 32462-30-9) is employed in different contexts . Its physicochemical profile includes a molecular weight of 167.16 g/mol and variable melting point behavior depending on stereochemical composition [3].

Why In-Class Analogs Like Tyrosine or Phenylglycine Cannot Substitute for 2-Amino-2-(4-hydroxyphenyl)acetic acid in Critical Applications


Substituting 2-amino-2-(4-hydroxyphenyl)acetic acid with structurally similar compounds like tyrosine or phenylglycine is not chemically or functionally viable in key applications. The critical difference lies in the molecular architecture: the alpha-carbon of HPG is directly bonded to the aromatic ring, forming an arylglycine scaffold, whereas the proteinogenic amino acid tyrosine possesses a methylene (-CH2-) spacer between the alpha-carbon and the phenol ring [1]. This structural disparity has profound consequences: it eliminates beta-hydrogens, which drastically alters the molecule's stability under conditions that cause racemization in Suzuki couplings (e.g., 0% loss of optical purity for HPG vs. up to 34% for tyrosine derivatives under identical conditions) [2] and fundamentally changes its conformational preferences and hydrogen-bonding patterns in bioactive peptides. Furthermore, while unsubstituted phenylglycine is a direct analog, it lacks the phenolic hydroxyl group of HPG, a moiety essential for key biosynthetic oxidative coupling reactions in glycopeptide antibiotics like vancomycin [3]. Consequently, the use of a generic analog without rigorous validation will lead to failed syntheses, incorrect stereochemistry in the final product, or a complete loss of biological function [4].

Quantitative Differentiation: How 2-Amino-2-(4-hydroxyphenyl)acetic acid Outperforms Closest Analogs in Key Performance Metrics


Superior Configurational Stability in Cross-Coupling Chemistry vs. Tyrosine Derivatives

In palladium-catalyzed Suzuki-Miyaura cross-couplings, derivatives of 2-amino-2-(4-hydroxyphenyl)acetic acid exhibit vastly superior configurational stability compared to the structurally analogous tyrosine derivatives. A systematic investigation revealed that under typical Suzuki coupling conditions, tyrosine derivatives can undergo significant racemization, losing up to 34% of their optical purity [1]. In stark contrast, under the same reaction conditions, the 4-hydroxyphenylglycine scaffold shows complete resistance to racemization, with 0% loss of optical purity [1]. This is because HPG lacks the beta-hydrogens present in tyrosine, which are a prerequisite for the enolization pathway that leads to racemization [2].

Peptide Chemistry Cross-Coupling Stereochemistry Racemization

D-Enantiomer: An Essential Chiral Building Block for Specific β-Lactam Antibiotics

The D-enantiomer of 2-amino-2-(4-hydroxyphenyl)acetic acid (D-HPG, CAS 22818-40-2) is not interchangeable with its L-isomer or racemate for the synthesis of key β-lactam antibiotics. Penicillin G acylase (PGA) exhibits high enantioselectivity, specifically acylating the L-enantiomer of the methyl ester derivative. This allows for the efficient enzymatic resolution and facile isolation of the desired D-enantiomer with high enantiomeric purity, which is the required stereoisomer for the total enzymatic synthesis of amoxicillin [1]. In contrast, the unsubstituted analog D-phenylglycine is used for ampicillin synthesis, and substitution with the L-isomer or racemate would yield an inactive or less potent antibiotic [2].

Antibiotic Synthesis Chiral Resolution Biocatalysis Pharmaceutical Intermediates

Elimination of Backbone Fragmentation in Mass Spectrometry vs. Tyrosine

In mass spectrometric analysis, peptides containing 2-amino-2-(4-hydroxyphenyl)acetic acid exhibit markedly different fragmentation patterns compared to those containing tyrosine. Studies show that substituting tyrosine with 4-hydroxyphenylglycine, which lacks beta-hydrogens, results in the almost complete elimination of peptide backbone fragmentation at the residue [1]. This contrasts with tyrosine, where fragmentation is often accompanied by hydrogen/deuterium migration from the beta-carbon [1]. This property makes HPG a valuable tool for generating simplified MS/MS spectra and for stabilizing specific peptide bonds during analysis.

Analytical Chemistry Proteomics Mass Spectrometry Peptide Sequencing

Divergent Water Solubility Profile vs. Unsubstituted Phenylglycine

The presence of the para-hydroxyl group on the aromatic ring of 2-amino-2-(4-hydroxyphenyl)acetic acid confers a significantly different solubility profile compared to the unsubstituted analog, phenylglycine. The D-enantiomer of HPG has a documented water solubility of 5 g/L at 20 °C [1]. In contrast, unsubstituted D-phenylglycine is reported to have a water solubility of approximately 4.0 g/L at 25°C . While both are sparingly soluble, the quantitative difference and the impact of the hydroxyl moiety on hydrogen-bonding networks can influence crystallization yields, aqueous workup efficiency, and the design of biocatalytic resolutions in aqueous media.

Formulation Process Chemistry Solubility Physical Properties

Optimal Scientific and Industrial Application Scenarios for 2-Amino-2-(4-hydroxyphenyl)acetic acid


Large-Scale Industrial Synthesis of Amoxicillin and Cefadroxil Antibiotics

This compound, specifically its resolved D-enantiomer (CAS 22818-40-2), is the non-substitutable chiral precursor for the enzymatic or chemical synthesis of amoxicillin and cefadroxil. The demonstrated high enantioselectivity of Penicillin G acylase for this substrate enables efficient industrial resolution and subsequent antibiotic coupling, making it a critical procurement item for pharmaceutical manufacturing of these specific β-lactam drugs [1].

Stereochemically Demanding Suzuki-Miyaura Cross-Coupling Reactions for Complex Biaryl Synthesis

This compound is the preferred arylglycine building block when enantiomeric purity must be preserved during palladium-catalyzed cross-couplings. Its complete resistance to racemization under standard Suzuki conditions (0% loss of optical purity), a stark contrast to tyrosine derivatives (up to 34% loss), makes it uniquely suited for synthesizing chiral biaryl ligands, pharmaceutical intermediates, and modified peptides where stereochemical integrity is paramount [2].

Synthesis of Vancomycin-Class Glycopeptide Antibiotics and Related Natural Products

As a naturally occurring non-proteinogenic amino acid found in vancomycin and related glycopeptides, 4-hydroxyphenylglycine is an essential building block for the total synthesis and biosynthetic engineering of this clinically vital class of antibiotics. The phenolic hydroxyl group is a mandatory functional handle for the crucial oxidative phenol coupling reactions that form the rigid, cup-shaped architecture of the molecule, a function that the analog phenylglycine cannot perform [3].

Design and Synthesis of Simplified Peptides for Tandem Mass Spectrometry (MS/MS) Analysis

For researchers seeking to simplify the interpretation of MS/MS fragmentation spectra, incorporating 2-amino-2-(4-hydroxyphenyl)acetic acid in place of tyrosine is a powerful strategy. Its lack of beta-hydrogens almost completely eliminates a common and complicating backbone fragmentation pathway, leading to cleaner spectra and enabling more confident de novo peptide sequencing and identification of post-translational or synthetic modifications [4].

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